Cas no 2097980-04-4 (4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid)

4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- F1907-5048
- 4-[4-(ethoxymethyl)piperidin-1-yl]-4-oxobutanoic acid
- 2097980-04-4
- 4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
- AKOS026709480
- 1-Piperidinebutanoic acid, 4-(ethoxymethyl)-γ-oxo-
- 4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
-
- Inchi: 1S/C12H21NO4/c1-2-17-9-10-5-7-13(8-6-10)11(14)3-4-12(15)16/h10H,2-9H2,1H3,(H,15,16)
- InChI Key: SJIUYIKJOSYUPW-UHFFFAOYSA-N
- SMILES: O(CC)CC1CCN(C(CCC(=O)O)=O)CC1
Computed Properties
- Exact Mass: 243.14705815g/mol
- Monoisotopic Mass: 243.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Density: 1.121±0.06 g/cm3(Predicted)
- Boiling Point: 422.2±20.0 °C(Predicted)
- pka: 5.02±0.17(Predicted)
4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E241566-100mg |
4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic Acid |
2097980-04-4 | 100mg |
$ 95.00 | 2022-06-05 | ||
Life Chemicals | F1907-5048-0.5g |
4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid |
2097980-04-4 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
TRC | E241566-500mg |
4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic Acid |
2097980-04-4 | 500mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F1907-5048-5g |
4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid |
2097980-04-4 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
TRC | E241566-1g |
4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic Acid |
2097980-04-4 | 1g |
$ 570.00 | 2022-06-05 | ||
Life Chemicals | F1907-5048-10g |
4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid |
2097980-04-4 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-5048-0.25g |
4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid |
2097980-04-4 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-5048-1g |
4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid |
2097980-04-4 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-5048-2.5g |
4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid |
2097980-04-4 | 95%+ | 2.5g |
$802.0 | 2023-09-07 |
4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid Related Literature
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
Additional information on 4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid
Recent Advances in the Study of 4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid (CAS: 2097980-04-4)
In recent years, the compound 4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid (CAS: 2097980-04-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique piperidine-based structure and oxobutanoic acid moiety, has shown promising potential in various therapeutic applications. The latest studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research has been the optimization of the synthetic pathway for 4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid. Recent publications have highlighted novel methodologies that improve yield and purity, which are critical for scaling up production for preclinical and clinical studies. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a streamlined synthesis route that reduces the number of steps and minimizes the use of hazardous reagents, thereby enhancing the compound's accessibility for further research.
Pharmacological investigations have revealed that 4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid exhibits notable activity in modulating specific biological pathways. Preliminary in vitro and in vivo studies suggest its potential as an anti-inflammatory agent, with mechanisms involving the inhibition of key pro-inflammatory cytokines. Additionally, its structural similarity to known neuromodulators has prompted research into its effects on central nervous system (CNS) targets, although detailed mechanistic studies are still ongoing.
Another significant development is the exploration of this compound's role in drug delivery systems. Due to its amphiphilic nature, 4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid has been investigated as a potential carrier for hydrophobic drugs, improving their solubility and bioavailability. Recent findings presented at the 2024 American Chemical Society conference highlighted its efficacy in enhancing the delivery of anticancer agents, with promising results in animal models.
Despite these advancements, challenges remain in fully elucidating the compound's safety profile and pharmacokinetics. Current research is focused on addressing these gaps, with several ongoing clinical trials aiming to evaluate its toxicity and efficacy in humans. The outcomes of these studies will be pivotal in determining the compound's viability as a therapeutic agent.
In conclusion, 4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid represents a compelling area of research in chemical biology and drug development. Its multifaceted applications, from anti-inflammatory therapies to drug delivery systems, underscore its potential to address unmet medical needs. Future studies will likely continue to explore its mechanisms and expand its therapeutic repertoire, solidifying its place in the pharmaceutical landscape.
2097980-04-4 (4-(4-(Ethoxymethyl)piperidin-1-yl)-4-oxobutanoic acid) Related Products
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 249916-07-2(Borreriagenin)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)




